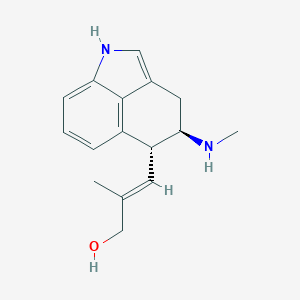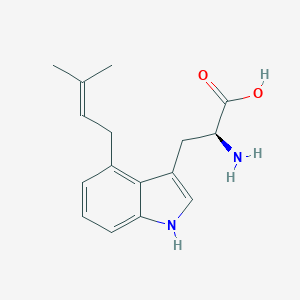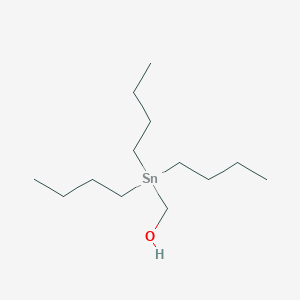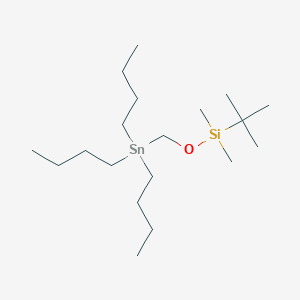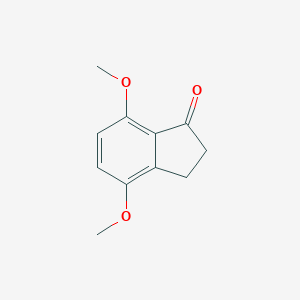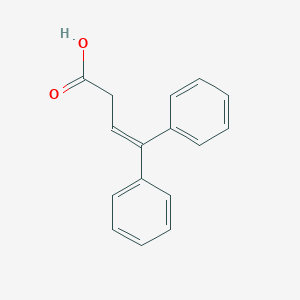
4,4-二苯基-3-丁烯酸
描述
4,4-Diphenyl-3-butenoic acid is a chemical compound that has been studied for its potential biological activities and its role in organic synthesis. The compound is characterized by the presence of a phenyl group and an unsaturated carboxylic acid moiety, which makes it a versatile intermediate in the synthesis of various heterocyclic compounds with expected biological activity .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 4-phenyl-3-butenoic acid has been used as an inhibitor of peptidylglycine hydroxylase, an enzyme involved in peptide amidation . Another study focused on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to yield new heterocyclic compounds with antimicrobial and antifungal activities . Additionally, the asymmetric hydrogenation of 3-phenyl-3-butenoic acid has been optimized using a rhodium(I) catalyst system, which is closely related to the structure of 4,4-diphenyl-3-butenoic acid .
Molecular Structure Analysis
Although the molecular structure of 4,4-diphenyl-3-butenoic acid itself is not directly discussed in the provided papers, related compounds have been structurally characterized. For example, the crystal structure of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone, a product of a coupling reaction involving phenolic compounds, has been determined, which may provide insights into the planarity and electronic distribution of similar diphenyl compounds .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 4,4-diphenyl-3-butenoic acid has been investigated. The polarographic behavior of 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids has been studied, revealing a reduction process that leads to hydrolysis and the formation of dihydroxybutanoic acids . Moreover, the behavior of 4-(5,5-dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid under Michael reaction conditions has been examined, resulting in the formation of Michael adducts with active methylene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-diphenyl-3-butenoic acid can be inferred from studies on similar compounds. The electrochemical properties of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone have been explored, which may relate to the redox behavior of diphenyl-substituted carboxylic acids . The optimization of the asymmetric hydrogenation of 3-phenyl-3-butenoic acid also provides information on the influence of solvent polarity and the presence of tertiary amines on the reaction outcome, which could be relevant for the hydrogenation of 4,4-diphenyl-3-butenoic acid .
科学研究应用
催化反应
4,4-二苯基-3-丁烯酸的一个关键应用是在催化反应中。例如,它已被用于涉及硒亲电试剂的催化加成-消除反应。该过程将一系列 (E)-3-丁烯酸转化为丁烯内酯,这是有机合成中的一项关键反应 (Browne, Niyomura, & Wirth, 2007).
抗菌活性
4,4-二苯基-3-丁烯酸的一些衍生物已显示出抗菌特性。例如,4-联苯-4-氧代-2-丁烯酸与某些化合物的反应产生了对各种细菌和真菌具有显着活性的物质 (Kassab, Sayed, Radwan, & El-Azzez, 2002).
化学合成
在化学合成中,4,4-二苯基-3-丁烯酸通过氢化过程等反应参与形成新化合物。例如,与 4,4-二苯基-3-丁烯酸密切相关的 3-苯基-3-丁烯酸的不对称氢化已用于优化反应条件并实现高对映选择性 (Yamamoto, Ikeda, & Yin, 1989).
抗氧化剂研究
该化合物也在抗氧化剂研究的背景下进行研究。已使用不同的方法测量了包括与 4,4-二苯基-3-丁烯酸相关的化合物在内的各种化合物的抗氧化能力,这极大地促进了我们对生物系统中抗氧化剂活性的理解 (Sánchez-Moreno, Larrauri, & Saura-calixto, 1998).
除草剂应用
一些 4,4-二苯基-3-丁烯酸的衍生物已被合成并评估其除草活性。含有不饱和羧酸盐(如丁烯酸酯)的化合物已显示出作为对某些阔叶杂草的有效除草剂的潜力 (Yu, Yang, Cui, Lv, & Li, 2011).
安全和危害
作用机制
Target of Action
The primary targets of 4,4-Diphenyl-3-butenoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
As a unique chemical, its effects on various biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Its impact on bioavailability is unknown . Further pharmacokinetic studies are required to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
属性
IUPAC Name |
4,4-diphenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHWSQUSKFMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324721 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenyl-3-butenoic acid | |
CAS RN |
7498-88-6 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Diphenyl-but-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant chemical transformation involving 4,4-diphenyl-3-butenoic acid derivatives?
A1: 4,4-Diphenyl-3-butenoic acid derivatives, specifically 3-carboxy-4,4-diphenyl-3-butenoic acid, can be utilized to synthesize 1,1-diphenylallene. This transformation is achieved through a decarboxylation reaction using lead tetraacetate as the oxidizing agent. []
Q2: Can you elaborate on the reaction conditions and yield for the synthesis of 1,1-diphenylallene from the corresponding 4,4-diphenyl-3-butenoic acid derivative?
A2: Treating 3-carboxy-4,4-diphenyl-3-butenoic acid with 1.1 equivalents of lead tetraacetate in a benzene-pyridine solvent system (10:1 ratio) at 50°C for 2 hours, under a nitrogen atmosphere, yields 1,1-diphenylallene. [] The reported yield for this reaction is modest, approximately 20%. [] The reaction progress can be monitored by the evolution of carbon dioxide, although the total CO2 release might not reach the theoretical maximum. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


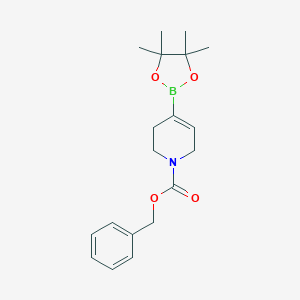



![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)
